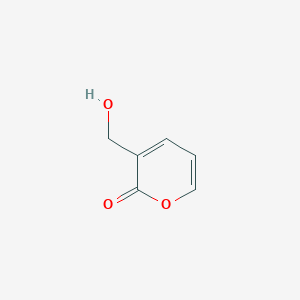![molecular formula C12H18Si B14284947 Silane, trimethyl[1-(3-methylphenyl)ethenyl]- CAS No. 120093-92-7](/img/structure/B14284947.png)
Silane, trimethyl[1-(3-methylphenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[1-(3-methylphenyl)ethenyl]-: is an organosilicon compound with the molecular formula C12H18Si . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-(3-methylphenyl)ethenyl group. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- typically involves the reaction of trimethylsilane with 1-(3-methylphenyl)ethenyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the silicon and organic moieties.
Industrial Production Methods: On an industrial scale, the production of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trimethyl[1-(3-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[1-(3-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[1-(3-methylphenyl)ethenyl]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen and fluorine atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the 1-(3-methylphenyl)ethenyl group.
Phenyltrimethylsilane: Contains a phenyl group instead of the 1-(3-methylphenyl)ethenyl group.
Triethylsilane: Similar but with ethyl groups instead of methyl groups.
Uniqueness: Silane, trimethyl[1-(3-methylphenyl)ethenyl]- is unique due to the presence of the 1-(3-methylphenyl)ethenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where such properties are desired.
Eigenschaften
CAS-Nummer |
120093-92-7 |
|---|---|
Molekularformel |
C12H18Si |
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
trimethyl-[1-(3-methylphenyl)ethenyl]silane |
InChI |
InChI=1S/C12H18Si/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
InChI-Schlüssel |
VKEYSMREANZUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
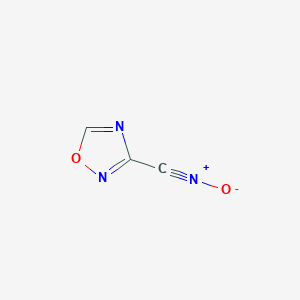

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
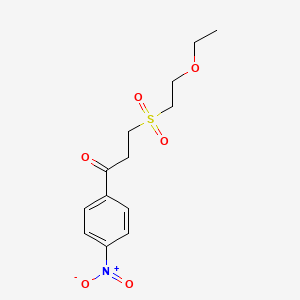
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)

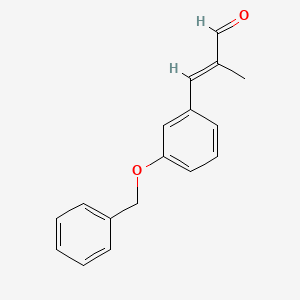

![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
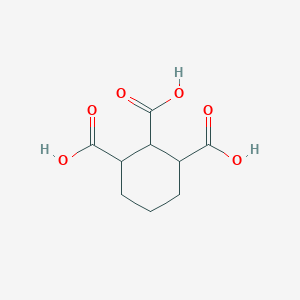
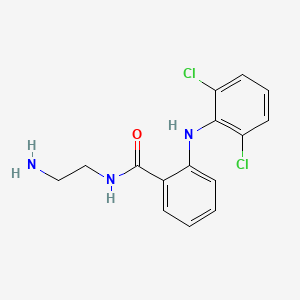
![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
